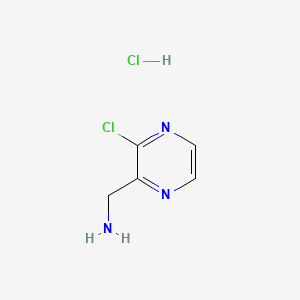

(3-Chloropyrazin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloropyrazin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVVOYJKQZWKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655074 | |

| Record name | 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939412-86-9 | |

| Record name | 1-(3-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloropyrazin-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine hydrochloride

(3-Chloropyrazin-2-yl)methanamine hydrochloride is a crucial chemical intermediate primarily utilized in the synthesis of the targeted anti-cancer drug, Acalabrutinib. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of Acalabrutinib for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₅H₇Cl₂N₃.[1] It is also known by other names such as 2-(Aminomethyl)-3-chloropyrazine hydrochloride.[2] The hydrochloride salt form enhances its stability and handling properties. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 939412-86-9 | [1] |

| Molecular Formula | C₅H₇Cl₂N₃ | [1] |

| Molecular Weight | 180.04 g/mol | [1] |

| Appearance | White to off-white or gray solid | [2] |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator |

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.

Experimental Protocol: Synthesis from 3-chloropyrazine-2-carbonitrile

This protocol is based on a general procedure found in the literature.[3]

Materials:

-

3-chloropyrazine-2-carbonitrile

-

Raney Nickel (or other suitable nickel catalyst)

-

Acetic acid

-

Hydrogen gas

-

Toluene

-

1N Hydrochloric acid

-

Tetrahydrofuran (THF)

Procedure:

-

In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq) in acetic acid.

-

Add Raney Nickel catalyst to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon).

-

Stir the reaction at room temperature for approximately 36 hours.

-

Upon completion of the reaction (monitored by a suitable analytical method like TLC or LC-MS), filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add toluene and concentrate again to remove residual acetic acid. Repeat this step as necessary.

-

Add 1N Hydrochloric acid to the residue, followed by toluene, and concentrate under reduced pressure. This step facilitates the formation of the hydrochloride salt.

-

Dissolve the resulting residue in tetrahydrofuran (THF) and filter to remove any insoluble impurities.

-

Concentrate the filtrate to dryness to yield this compound.

Note: The product may be a black solid and can be further purified if necessary.[3]

Role in the Synthesis of Acalabrutinib

This compound is a key starting material in the multi-step synthesis of Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[4] The synthesis involves a series of reactions that build the complex heterocyclic core of Acalabrutinib.

The general synthetic workflow from this compound to Acalabrutinib is depicted in the following diagram.

Caption: Synthetic workflow from the starting material to Acalabrutinib.

Mechanism of Action of Acalabrutinib: Targeting the BTK Signaling Pathway

Acalabrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5] This pathway is essential for the proliferation, survival, and trafficking of B-cells. In many B-cell malignancies, the BCR signaling pathway is constitutively active, leading to uncontrolled cancer cell growth.

The binding of an antigen to the B-cell receptor initiates a signaling cascade. Downstream of the BCR, BTK is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2).[5] This leads to the activation of several downstream signaling pathways, including the NF-κB and MAPK pathways, which ultimately promote cell survival and proliferation.

Acalabrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[6] By blocking the activity of BTK, Acalabrutinib effectively shuts down this pro-survival signaling cascade in malignant B-cells, leading to apoptosis (programmed cell death).

The following diagram illustrates the BTK signaling pathway and the point of inhibition by Acalabrutinib.

Caption: BTK signaling pathway and inhibition by Acalabrutinib.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 939412-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound | 939412-86-9 [chemicalbook.com]

- 4. apicule.com [apicule.com]

- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Power of Precision: A Technical Guide to Volasertib (BI 6727), a Potent PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental considerations for the potent Polo-like kinase 1 (PLK1) inhibitor, Volasertib (also known as BI 6727). While the initial inquiry referenced CAS number 939412-86-9, the comprehensive biological data requested aligns with the well-documented profile of Volasertib (CAS 755038-65-4), the subject of this guide.

Core Chemical Properties of Volasertib

Volasertib is a dihydropteridinone derivative that has been investigated as a potential anti-cancer agent.[1][2] Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 755038-65-4 | [2] |

| Molecular Formula | C₃₄H₅₀N₈O₃ | [3][4] |

| Molecular Weight | 618.81 g/mol | [5] |

| IUPAC Name | N-((1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide | [2] |

| Synonyms | BI 6727 | [2][3] |

| Appearance | Solid | [3] |

| Solubility | Insoluble in water. Soluble in DMSO (≥10.31 mg/mL), and Ethanol (≥56.1 mg/mL). | [3] |

| Storage | Store at -20°C. | [3] |

Mechanism of Action: A Targeted Disruption of Cell Division

Volasertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in regulating multiple stages of mitosis.[2][6] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[2]

The primary mechanism of action of Volasertib involves its competitive binding to the ATP-binding pocket of the PLK1 protein.[2][6] This inhibition of PLK1's kinase activity disrupts the formation of the mitotic spindle, a crucial apparatus for the proper segregation of chromosomes during cell division.[6] Consequently, cancer cells treated with Volasertib are unable to progress through mitosis and undergo a G2/M phase cell cycle arrest.[2][7] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

Interestingly, Volasertib exhibits a degree of selectivity for cancer cells. While it inhibits PLK1 in both cancerous and normal dividing cells, the downstream consequences differ. In cancer cells, PLK1 inhibition leads to an irreversible G2/M arrest and subsequent apoptosis.[2] In contrast, normal cells tend to undergo a temporary and reversible G1 and G2 arrest without initiating programmed cell death.[2] This differential effect may contribute to a more favorable therapeutic window.

Volasertib also demonstrates inhibitory activity against other members of the Polo-like kinase family, albeit at higher concentrations. It inhibits PLK2 and PLK3 with IC50 values of 5 nM and 56 nM, respectively, compared to its potent inhibition of PLK1 with an IC50 of 0.87 nM.[1]

Quantitative Biological Activity of Volasertib

The inhibitory potency of Volasertib has been quantified in various in vitro assays across a range of cancer cell lines.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (PLK1) | 0.87 nM | Cell-free enzyme assay | [1][5] |

| IC50 (PLK2) | 5 nM | Cell-free enzyme assay | [1][5] |

| IC50 (PLK3) | 56 nM | Cell-free enzyme assay | [1][5] |

| EC50 | 11 nM | BRO (melanoma) | [3][5] |

| EC50 | 15 nM | GRANTA-519 (hematologic) | [3][5] |

| EC50 | 21 nM | NCI-H460 (lung) | [3][5] |

| EC50 | 23 nM | HCT116 (colorectal) | [3][5] |

| EC50 | 32 nM | HL-60 (hematologic) | [5] |

| EC50 | 36 nM | THP-1 (hematologic) | [5] |

| EC50 | 37 nM | Raji (hematologic) | [5] |

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the cellular effects of Volasertib, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Volasertib - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine HCl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of (3-Chloropyrazin-2-yl)methanamine hydrochloride (HCl). This compound is a key building block in the synthesis of various pharmaceutical agents, most notably as a crucial intermediate in the manufacture of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.

Core Physical and Chemical Properties

(3-Chloropyrazin-2-yl)methanamine HCl is a stable solid under recommended storage conditions.[1][2] While often described as an off-white to yellow or sometimes black solid, its appearance can vary depending on purity.[2][3]

Table 1: Physical and Chemical Data for (3-Chloropyrazin-2-yl)methanamine HCl

| Property | Value | Source(s) |

| CAS Number | 939412-86-9 | [4] |

| Molecular Formula | C₅H₇Cl₂N₃ | [4] |

| Molecular Weight | 180.03 g/mol | [4] |

| Appearance | Off-white to yellow or black solid | [2][3] |

| Melting Point | Data not available | [5] |

| Boiling Point | Data not available | [3] |

| Solubility | Soluble in water.[6] Data in other solvents is not readily available. | [6] |

| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [1][3] |

Synthesis and Purification

A common synthetic route to (3-Chloropyrazin-2-yl)methanamine HCl involves the reduction of 3-chloropyrazine-2-carbonitrile.[3]

Experimental Protocol: Synthesis

Materials:

-

3-Chloropyrazine-2-carbonitrile

-

Raney Nickel (Nickel Ruanne)

-

Acetic Acid

-

Hydrogen gas

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.

-

Add Raney Nickel to the solution.

-

Stir the reaction mixture under a hydrogen balloon atmosphere at room temperature for 1.5 days.

-

Upon completion, filter the reaction mixture and collect the filtrate.

-

Dry the filtrate. The resulting residue is then treated by rotary evaporation with toluene, followed by 1N HCl, and then toluene again.

-

Dissolve the resulting residue in tetrahydrofuran and filter to remove any insoluble material.

-

The filtrate is then evaporated to dryness under reduced pressure to yield this compound.[3]

Experimental Protocol: Purification

The crude product from the synthesis is purified by a series of solvent treatments and filtration steps as described in the synthesis protocol.[3] Specifically, the workup involving washes with toluene and 1N HCl, followed by dissolution in THF and filtration, serves to remove impurities.[3] For highly pure material, further purification by recrystallization or chromatography may be necessary, though specific protocols for this compound are not widely published.

Spectroscopic Data

Applications in Drug Development

(3-Chloropyrazin-2-yl)methanamine HCl is a critical starting material in the multi-step synthesis of Acalabrutinib, a potent and selective second-generation BTK inhibitor used in the treatment of certain B-cell malignancies.

Experimental Workflow: Role in Acalabrutinib Synthesis

The synthesis of Acalabrutinib involves the coupling of (3-Chloropyrazin-2-yl)methanamine HCl with other key intermediates. The following diagram illustrates a simplified workflow highlighting the central role of this pyrazine derivative.

Caption: Simplified workflow for Acalabrutinib synthesis.

Potential Signaling Pathway Interactions

While specific signaling pathways directly modulated by (3-Chloropyrazin-2-yl)methanamine HCl are not documented, its pyrazine core is a common motif in compounds targeting various signaling cascades. Pyrazine derivatives are known to interact with pathways involved in cell proliferation, migration, and metabolism. For instance, the SHP2 protein, a key component of the RAS-ERK signaling pathway that regulates cancer cell survival, is a target for some pyrazine-containing inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with target proteins.

The following diagram illustrates a generalized signaling pathway where pyrazine derivatives often play an inhibitory role.

Caption: Generalized RAS-ERK signaling pathway.

Safety and Handling

(3-Chloropyrazin-2-yl)methanamine HCl is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[9] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1][3]

References

- 1. This compound | 939412-86-9 [sigmaaldrich.com]

- 2. This compound/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. This compound | 939412-86-9 [chemicalbook.com]

- 4. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS 939412-86-9 | this compound - Synblock [synblock.com]

- 8. 939412-86-9 | (3-Chloropyrazin-2-yl)methanamine HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to (3-chloropyrazin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloropyrazin-2-yl)methanamine hydrochloride is a critical chemical intermediate, primarily recognized for its role in the synthesis of Acalabrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is a second-generation BTK inhibitor used in the treatment of various B-cell malignancies. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and its pivotal role in pharmaceutical manufacturing.

Chemical Identity and Properties

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (3-chloropyrazin-2-yl)methanamine;hydrochloride .[1] It is the hydrochloride salt of (3-chloropyrazin-2-yl)methanamine.

Physicochemical and Structural Data

A summary of the key physicochemical and structural data for this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (3-chloropyrazin-2-yl)methanamine;hydrochloride | [1] |

| CAS Number | 939412-86-9 | [2] |

| Molecular Formula | C₅H₇Cl₂N₃ | [2] |

| Molecular Weight | 180.04 g/mol | [3] |

| Appearance | Off-white to gray solid | Longshine Bio-Tech |

| Purity | ≥97.0% | [2] |

| SMILES | Cl.NCC1=NC=CN=C1Cl | [2] |

| InChIKey | YYVVOYJKQZWKFS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound is a key step in the manufacturing process of Acalabrutinib. A common and effective laboratory-scale synthesis involves the reduction of 3-chloropyrazine-2-carbonitrile.

Experimental Protocol: Reduction of 3-chloropyrazine-2-carbonitrile

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-chloropyrazine-2-carbonitrile

-

Raney Nickel

-

Acetic Acid

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Hydrogen gas supply (balloon or equivalent)

-

Standard laboratory glassware and filtration apparatus

-

Rotary evaporator

Procedure:

-

A solution of 3-chloropyrazine-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) is prepared in acetic acid (50 mL).

-

Raney Nickel (e.g., 4.00 g) is added to the solution.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere (e.g., using a hydrogen balloon) for approximately 1.5 days.

-

Upon completion of the reaction, the mixture is filtered to remove the Raney Nickel catalyst.

-

The filtrate is collected and the solvent is removed by rotary evaporation.

-

The residue is azeotropically dried by sequential rotary evaporation with toluene (40 mL), 1N HCl (15 mL), and again with toluene (40 mL).

-

The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble impurities.

-

The filtrate is then evaporated to dryness under reduced pressure to yield this compound. The product is typically obtained as a black solid with a yield of approximately 100% in this described procedure.[4]

Role in Acalabrutinib Synthesis

This compound serves as a crucial building block in the multi-step synthesis of Acalabrutinib. Its structure provides the core pyrazine ring and the aminomethyl side chain necessary for the subsequent annulation reaction to form the imidazo[1,5-a]pyrazine core of the final active pharmaceutical ingredient (API). The overall workflow highlights the importance of this intermediate in the efficient production of Acalabrutinib.[5][6]

Visualizations

Synthesis Workflow

The following diagram illustrates the key transformation in the synthesis of this compound from its nitrile precursor.

Caption: Synthetic route to (3-chloropyrazin-2-yl)methanamine HCl.

Role as a Key Intermediate

The diagram below outlines the logical relationship of this compound as a key intermediate in the broader synthesis of Acalabrutinib.

Caption: Logical flow from intermediate to the final API.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly in the context of cancer therapeutics. Its efficient synthesis is a critical aspect of the Acalabrutinib manufacturing chain. This guide has provided a technical overview of its chemical properties, a detailed synthesis protocol, and its role as a key intermediate, offering valuable information for researchers and professionals in drug development and chemical synthesis.

References

(3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Survey of Synthesis, Properties, and Applications in Pharmaceutical Research

Introduction

(3-Chloropyrazin-2-yl)methanamine hydrochloride is a critical heterocyclic building block in modern medicinal chemistry. Its significance is primarily attributed to its role as a key intermediate in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is a cornerstone therapy for various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. This technical guide provides a comprehensive overview of this compound, consolidating information on its synthesis, chemical and physical properties, and analytical characterization. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and utilization of this important pharmaceutical intermediate.

Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. A summary of its key chemical and physical properties is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 939412-86-9 | [1] |

| Molecular Formula | C₅H₇Cl₂N₃ | [1] |

| Molecular Weight | 180.03 g/mol | [1] |

| IUPAC Name | (3-chloropyrazin-2-yl)methanamine;hydrochloride | [1] |

| Appearance | White to off-white or black solid | [2] |

| Purity | Typically ≥97% | |

| Storage Temperature | Refrigerator (2-8 °C) | |

| InChI Key | YYVVOYJKQZWKFS-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with optimization focused on yield, purity, and scalability for industrial production. Two primary synthetic strategies are outlined below.

First-Generation Synthesis: Reduction of a Nitrile Precursor

A common and straightforward method for the preparation of this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, Raney nickel (a heterogeneous nickel catalyst) is added.[2]

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a hydrogen balloon) and stirred at room temperature.[2]

-

Reaction Time: The reaction is monitored and allowed to proceed for approximately 1.5 days.[2]

-

Workup: Upon completion, the reaction mixture is filtered to remove the Raney nickel catalyst. The filtrate is collected and the solvent is removed by rotary evaporation.[2]

-

Salt Formation and Purification: The residue is treated sequentially with toluene and 1N hydrochloric acid to facilitate the formation of the hydrochloride salt and aid in purification. The resulting solid is then dissolved in tetrahydrofuran (THF), and any insoluble material is removed by filtration.[2]

-

Isolation: The THF is removed by rotary evaporation to yield this compound.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Chloropyrazine-2-carbonitrile | [2] |

| Reagents | Raney Nickel, Acetic Acid, Hydrogen, Hydrochloric Acid | [2] |

| Yield | Reported as up to 100% (crude) | [2] |

| Product Form | Black solid | [2] |

Synthesis Workflow Diagram:

Second-Generation Synthesis: A Scalable Approach for Pharmaceutical Production

For large-scale synthesis, a more recent and scalable route has been developed. This method avoids the direct reduction of the nitrile and instead builds the aminomethyl group onto the pyrazine ring.

Experimental Protocol:

-

SNAr Reaction: 2,5-Dichloropyrazine is reacted with a protected glycine derivative, such as tert-butyl 2-((diphenylmethylene)amino)acetate, in the presence of a base like cesium carbonate in a suitable solvent like acetonitrile. This is a nucleophilic aromatic substitution (SNAr) reaction.[3]

-

Deprotection and Decarboxylation: The resulting adduct undergoes a one-pot deprotection and decarboxylation sequence. This is achieved by heating with aqueous hydrochloric acid. This step removes both the diphenylmethylene and tert-butyl protecting groups and also facilitates the decarboxylation to yield the desired aminomethyl pyrazine.[3]

-

Isolation: The product is obtained as an aqueous solution of the hydrochloride salt.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,5-Dichloropyrazine | [3] |

| Key Reagents | tert-butyl 2-((diphenylmethylene)amino)acetate, Cesium Carbonate, Hydrochloric Acid | [3] |

| Overall Yield | 46% from 2,5-dichloropyrazine (after subsequent Boc protection) | [3] |

Synthesis Workflow Diagram:

Application in the Synthesis of Acalabrutinib

The primary and most significant application of this compound is as a key starting material in the synthesis of Acalabrutinib. A patent for a novel process for preparing Acalabrutinib describes the condensation of this compound with Cbz-protected L-proline. This reaction forms an amide bond and is a critical step in constructing the core structure of the final active pharmaceutical ingredient (API).

Logical Relationship Diagram:

Analytical Characterization

The purity and identity of this compound are crucial for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization. While specific protocols from individual suppliers may vary, the following methods are commonly referenced:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms both the molecular weight and purity of the substance.

Suppliers of this intermediate typically provide a Certificate of Analysis (CoA) with detailed results from these analytical tests.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, typically in a refrigerator.

GHS Hazard Information:

| Hazard Statement | Code | Classification |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) |

| Causes serious eye damage | H318 | Serious Eye Damage/Eye Irritation (Category 1) |

Conclusion

This compound is a vital building block in the pharmaceutical industry, particularly for the synthesis of the BTK inhibitor Acalabrutinib. The availability of scalable and efficient synthetic routes is critical for the production of this life-saving medication. This guide has provided a detailed overview of the synthesis, properties, and applications of this key intermediate, offering valuable insights for professionals in drug discovery and development. A thorough understanding of the characteristics and synthetic pathways of this compound is essential for ensuring the quality and efficiency of the Acalabrutinib manufacturing process.

References

The Strategic Role of (3-Chloropyrazin-2-yl)methanamine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloropyrazin-2-yl)methanamine hydrochloride has emerged as a pivotal building block in contemporary medicinal chemistry, most notably for its integral role in the synthesis of highly selective and potent kinase inhibitors. Its unique chemical architecture, featuring a reactive aminomethyl group and a strategically positioned chlorine atom on a pyrazine scaffold, offers medicinal chemists a versatile platform for constructing complex molecular entities with tailored pharmacological profiles. This technical guide delineates the fundamental properties, synthesis, and critical applications of this compound, with a particular focus on its application in the development of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by the second-generation drug, Acalabrutinib. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways and experimental workflows are provided to furnish researchers with a comprehensive understanding of this key pharmaceutical intermediate.

Introduction: The Pyrazine Scaffold in Drug Discovery

Heterocyclic compounds are cornerstones of drug discovery, with nitrogen-containing heterocycles being particularly prominent in a vast array of approved therapeutic agents. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2][3] Its electron-deficient nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive component for designing molecules that can effectively bind to biological targets.[4]

Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][5] Notably, the pyrazine moiety is a key pharmacophore in several approved drugs, where it often serves as a bioisosteric replacement for other aromatic rings to modulate physicochemical properties and enhance target engagement.[4] In the context of kinase inhibitors, the pyrazine nitrogen atoms can act as crucial hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding site of the target kinase.[4]

Physicochemical Properties and Synthesis of this compound

This compound (CAS No: 939412-86-9) is a stable, off-white to gray solid at room temperature.[6][7] Its structure features a chloropyrazine core with a methanamine substituent, which is the primary site for synthetic elaboration.

| Property | Value | Reference |

| Molecular Formula | C5H7Cl2N3 | [6] |

| Molecular Weight | 180.05 g/mol | [6] |

| Appearance | Off-white to gray solid | [6] |

| Purity | ≥ 98.0% | [6] |

| Storage | 2-8 °C, dry, sealed place | [8] |

A common synthetic route to this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.[9]

Experimental Protocol: Synthesis from 3-Chloropyrazine-2-carbonitrile[9]

-

Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), add Raney nickel (4.00 g).

-

Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen balloon atmosphere for 1.5 days.

-

Workup: Upon completion, the reaction mixture is filtered. The filtrate is collected and dried.

-

Solvent Exchange and Salt Formation: The residue is treated by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then again with toluene (40 mL).

-

Isolation: The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material. The filtrate is then concentrated by rotary evaporation to yield this compound as a solid.

Core Application in Medicinal Chemistry: Synthesis of Acalabrutinib

The most prominent application of this compound is as a key starting material in the synthesis of Acalabrutinib, a highly selective, second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[10] Acalabrutinib is approved for the treatment of various B-cell malignancies.[11]

The Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway.[12][13] Upon BCR activation, BTK is phosphorylated, which in turn activates downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways.[12][13] These pathways are essential for the proliferation, differentiation, and survival of B-cells.[12] In many B-cell cancers, the BCR signaling pathway is constitutively active, making BTK a prime therapeutic target.

References

- 1. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 939412-86-9|this compound|BLD Pharm [bldpharm.com]

- 3. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. This compound | 939412-86-9 [chemicalbook.com]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. US8513415B2 - Preparation of C-pyrazine-methylamines - Google Patents [patents.google.com]

- 13. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Storage of (3-Chloropyrazin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of (3-Chloropyrazin-2-yl)methanamine hydrochloride (CAS No: 939412-86-9). This compound is a key intermediate in pharmaceutical research and the synthesis of active pharmaceutical ingredients, such as the cancer drug Acalabrutinib.[1] Adherence to proper safety protocols is crucial when working with this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior and for designing safe experimental and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₂N₃ | PubChem[2] |

| Molecular Weight | 180.03 g/mol | PubChem[2] |

| Appearance | White to off-white solid | Pharmacy Research[3], Sunshine Pharma[4] |

| Purity | ≥97% - 98% | Sigma-Aldrich[5], Pharmacy Research[3] |

| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich[5] |

| InChI Key | YYVVOYJKQZWKFS-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich[5] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, oral |

| Warning | H302: Harmful if swallowed.[2][6] |

| Skin irritation |

| Warning | H315: Causes skin irritation.[5][6] |

| Serious eye irritation |

| Danger | H318: Causes serious eye damage.[2] |

| Acute toxicity, dermal |

| Warning | H312: Harmful in contact with skin.[6] |

| Acute toxicity, inhalation |

| Warning | H332: Harmful if inhaled.[6] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation.[5][6] |

Precautionary Statements:

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P270: Do not eat, drink or smoke when using this product.[2][6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Response:

-

P301+P317: IF SWALLOWED: Get medical help.[2]

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P317: Get medical help.[2]

-

P330: Rinse mouth.[2]

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[6]

-

P405: Store locked up.[6]

Disposal:

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from 2-chloro-3-cyanopyrazine is as follows:

-

Reaction Setup: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, add Raney nickel.

-

Hydrogenation: The reaction is carried out under a hydrogen balloon at room temperature for 1.5 days.

-

Work-up:

-

Filter the reaction mixture and collect the filtrate.

-

Dry the filtrate.

-

Treat the residue with toluene, followed by 1N HCl, and then toluene again, using rotary evaporation after each step.

-

Dissolve the resulting residue in tetrahydrofuran and filter to remove any insoluble material.

-

Evaporate the filtrate to dryness to yield this compound as a solid.[7]

-

Caption: Synthesis workflow for this compound.

Handling and Storage Procedures

Proper handling and storage are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid all personal contact, including inhalation.[6]

-

Do not eat, drink, or smoke in the work area.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep containers securely sealed when not in use.[6]

Storage

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep containers tightly closed.[6]

-

Store in the original container.[6]

-

Store away from incompatible materials and foodstuff containers.[6]

-

The recommended storage temperature is in a refrigerator (2-8 °C).[5]

Caption: Logical relationship for safe handling and storage procedures.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area.[8] Avoid breathing dust and contact with skin and eyes.[6][8] Wear appropriate PPE.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up:

-

For dry spills, use dry clean-up procedures and avoid generating dust.[6] Sweep or vacuum up the material and place it in a sealed container for disposal.

-

For wet spills, absorb with an inert material and place in a suitable container for disposal.

-

Wash the spill area with large amounts of water.[6]

-

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[10]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: May emit corrosive fumes.[6]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

This technical guide is intended to provide essential information for the safe handling and use of this compound in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. apicule.com [apicule.com]

- 2. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. This compound CAS 939412-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | 939412-86-9 [sigmaaldrich.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | 939412-86-9 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. capotchem.com [capotchem.com]

(3-Chloropyrazin-2-yl)methanamine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloropyrazin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, a detailed synthesis protocol, and common analytical methodologies.

Core Compound Data

This compound is a substituted pyrazine derivative. Its chemical structure and key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Formula | C5H7Cl2N3 | [1][2] |

| Molecular Weight | 180.04 g/mol | [1][3] |

| CAS Number | 939412-86-9 | [1] |

| IUPAC Name | (3-chloropyrazin-2-yl)methanamine;hydrochloride | [2] |

| Appearance | Off-white to gray solid | [4] |

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reduction of 3-chloropyrazine-2-carbonitrile.[5]

Experimental Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid.

-

Catalyst Addition: Add Raney nickel to the solution.

-

Reduction: Carry out the reaction under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature for approximately 1.5 days.[5]

-

Work-up:

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate to dryness.

-

Treat the residue with toluene, followed by 1N HCl, and then again with toluene, with rotary evaporation after each step.[5]

-

-

Isolation: Dissolve the resulting residue in tetrahydrofuran (THF) and filter to remove any insoluble material.

-

Final Product: Evaporate the THF to dryness to yield this compound.[5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Methodologies

The characterization and quality control of this compound typically involve standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While specific, detailed protocols for this exact compound are proprietary to manufacturers, a general HPLC method for purity analysis of similar heterocyclic amines is provided below.

General HPLC Method for Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible solvent) to a known concentration.

Note: This is a generalized protocol and should be optimized for specific instrumentation and analytical requirements.

Logical Relationship of Analytical Data

Caption: Relationship between analytical techniques and derived data.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is a key intermediate in the manufacturing of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer.[6][7] The pyrazine core is a common scaffold in medicinal chemistry, and this intermediate provides a versatile starting point for the development of novel therapeutics.

References

- 1. CAS 939412-86-9 | this compound - Synblock [synblock.com]

- 2. This compound | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 939412-86-9 [sigmaaldrich.com]

- 4. This compound/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. This compound | 939412-86-9 [chemicalbook.com]

- 6. apicule.com [apicule.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine hydrochloride: Synthesis, Properties, and Application in Acalabrutinib Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chloropyrazin-2-yl)methanamine hydrochloride, a critical intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its pivotal role in the manufacturing of a key therapeutic agent.

Chemical Identity and Synonyms

This compound is a pyrazine derivative that serves as a fundamental building block in modern pharmaceutical synthesis. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| Systematic Name | (3-chloropyrazin-2-yl)methanamine;hydrochloride[1] |

| CAS Number | 939412-86-9[1] |

| Molecular Formula | C₅H₇Cl₂N₃[1][2] |

| Molecular Weight | 180.04 g/mol [1][2] |

| PubChem CID | 42614233[1] |

| MDL Number | MFCD09910171[2] |

A variety of synonyms are used in literature and commercial listings for this compound, including:

-

2-Pyrazinemethanamine, 3-chloro-, hydrochloride (1:1)[3]

-

2-(Aminomethyl)-3-chloropyrazine hydrochloride[1]

-

2-Aminomethyl-3-chloropyrazine HCl[4]

-

1-(3-Chloro-2-pyrazinyl)methanamine hydrochloride (1:1)[4]

-

(3-Chloropyrazin-2-yl)methylamine hydrochloride[4]

-

3-CHLOROPYRAZINE-2-YL-METHYLAMINE HYDROCHLORIDE[1]

-

(3-CHLOROPYRAZIN-2-YL)METHANAMINE HCL[1]

Physicochemical and Safety Data

The following tables summarize the known physicochemical properties and safety information for this compound.

Table 2.1: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white or gray solid | [3],[4] |

| Purity | ≥97% | |

| Storage Temperature | Refrigerator (2-8 °C) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available | |

| InChI Key | YYVVOYJKQZWKFS-UHFFFAOYSA-N | [1] |

| SMILES | Cl.NCC1=C(Cl)N=CC=N1 |

Table 2.2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statements |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P317, P330, P501 |

| H315: Causes skin irritation | Skin irritation (Category 2) | P264, P280, P302+P352, P321, P332+P313, P362+P364 |

| H319: Causes serious eye irritation | Eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Data sourced from Sigma-Aldrich.

Experimental Protocol: Synthesis of this compound

The following protocol describes a common laboratory-scale synthesis of this compound via the reduction of 3-chloropyrazine-2-carbonitrile.

Objective: To synthesize this compound.

Materials:

-

3-Chloropyrazine-2-carbonitrile

-

Raney Nickel

-

Acetic Acid

-

Hydrogen gas supply (balloon)

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, add Raney Nickel.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere (maintained by a balloon) for approximately 1.5 days.

-

Upon completion of the reaction, the mixture is filtered to remove the catalyst.

-

The filtrate is collected and concentrated to dryness using a rotary evaporator.

-

The resulting residue is further treated by rotary evaporation with toluene, followed by 1N HCl, and then again with toluene to facilitate the removal of residual acetic acid and water.

-

The crude product is then dissolved in tetrahydrofuran (THF) and filtered to remove any insoluble impurities.

-

The filtrate is concentrated to dryness via rotary evaporation to yield this compound.

Role in Acalabrutinib Synthesis

This compound is a crucial starting material in the multi-step synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. Acalabrutinib is approved for the treatment of various B-cell malignancies. The pyrazine ring system of the intermediate forms a core component of the final drug's imidazo[1,5-a]pyrazine moiety.

The general synthetic pathway involves the coupling of this compound with a protected proline derivative, followed by a series of cyclization, halogenation, amination, and coupling reactions to build the complex structure of Acalabrutinib.

Caption: Synthetic pathway from the starting material to Acalabrutinib.

Signaling Pathways and Biological Context

As a synthetic intermediate, this compound does not have a direct biological signaling role. Its significance lies in its incorporation into the Acalabrutinib molecule. Acalabrutinib functions as a covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. By irreversibly binding to BTK, Acalabrutinib effectively blocks these downstream signaling events, leading to the inhibition of B-cell malignancies.

Caption: Acalabrutinib's inhibition of the BTK signaling pathway.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Acalabrutinib. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working on the production of this and other related therapeutic agents. This guide provides a foundational understanding of this important chemical entity.

References

Methodological & Application

Synthesis of (3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Detailed Protocol for Pharmaceutical Research

For Immediate Release

This application note provides a detailed protocol for the synthesis of (3-Chloropyrazin-2-yl)methanamine hydrochloride from 3-chloropyrazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to the synthesis, purification, and characterization of this important building block.

Introduction

(3-Chloropyrazin-2-yl)methanamine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazine core is a common scaffold in medicinal chemistry, and the presence of a chloromethylamine substituent allows for diverse downstream functionalization. This protocol outlines a robust and high-yielding method for the preparation of this compound via the reduction of 3-chloropyrazine-2-carbonitrile.

Reaction Scheme

The synthesis involves the catalytic hydrogenation of the nitrile group in 3-chloropyrazine-2-carbonitrile to the corresponding primary amine, which is subsequently converted to its hydrochloride salt.

Chemical Reaction:

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

-

3-chloropyrazine-2-carbonitrile

-

Raney® Nickel (slurry in water)

-

Glacial Acetic Acid

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Hydrogen (H₂) gas balloon

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in glacial acetic acid (50 mL) is prepared.

-

Catalyst Addition: To this solution, Raney® Nickel (4.00 g, as a slurry) is carefully added.

-

Hydrogenation: The reaction vessel is fitted with a hydrogen balloon, and the mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored, and it is typically allowed to proceed for 1.5 days.

-

Work-up:

-

Upon completion, the reaction mixture is filtered to remove the Raney® Nickel catalyst.

-

The filtrate is collected and concentrated under reduced pressure using a rotary evaporator.

-

The residue is co-evaporated sequentially with toluene (40 mL), 1N HCl (15 mL), and again with toluene (40 mL) to remove residual acetic acid and form the hydrochloride salt.[1]

-

-

Purification:

-

The resulting residue is dissolved in tetrahydrofuran (30 mL).

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is concentrated to dryness under reduced pressure to yield this compound as a solid.[1]

-

Data Presentation

The following tables summarize the quantitative data from a representative synthesis and the physicochemical properties of the starting material and product.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 3-chloropyrazine-2-carbonitrile | N/A |

| Starting Material Mass | 6.00 g | [1] |

| Catalyst | Raney® Nickel | [1] |

| Catalyst Mass | 4.00 g | [1] |

| Solvent | Acetic Acid | [1] |

| Reaction Time | 1.5 days | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Product | This compound | N/A |

| Product Mass | 8.75 g | [1] |

| Yield | 100% | [1] |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | 139.54 | White powder | 44-46 |

| This compound | C₅H₇Cl₂N₃ | 180.03 | Black solid | Not Reported |

Characterization Data (Expected)

While specific experimental spectra for this exact synthesis were not found in the public domain, the following are the expected characterization data based on the structure of this compound. Researchers should perform their own analytical testing to confirm the identity and purity of the synthesized compound.

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~8.7-8.9 ppm (m, 2H, pyrazine protons)

-

δ ~4.3-4.5 ppm (s, 2H, CH₂ protons)

-

δ ~8.5-9.5 ppm (br s, 3H, NH₃⁺ protons)

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ ~145-150 ppm (pyrazine C-Cl)

-

δ ~140-145 ppm (pyrazine CH)

-

δ ~135-140 ppm (pyrazine C-CH₂NH₂)

-

δ ~40-45 ppm (CH₂)

Mass Spectrometry (ESI+):

-

m/z: 144.0 [M+H]⁺ for the free base (C₅H₆ClN₃)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Raney® Nickel is pyrophoric and should be handled with extreme care, always kept wet.

-

Hydrogen gas is flammable; ensure there are no ignition sources nearby.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This detailed protocol provides a reliable method for the synthesis of this compound, a crucial intermediate for pharmaceutical research and development. The straightforward procedure and high yield make it a valuable addition to the synthetic chemist's toolkit.

References

Application Notes and Protocols for the Synthesis of Acalabrutinib Intermediate using (3-Chloropyrazin-2-yl)methanamine HCl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the utilization of (3-Chloropyrazin-2-yl)methanamine hydrochloride in a key step of Acalabrutinib synthesis. The following application notes and protocols are compiled from patented synthetic routes, offering a comprehensive guide for the laboratory synthesis of a crucial intermediate.

Introduction

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. The synthesis of Acalabrutinib involves a multi-step process, with the formation of the imidazo[1,5-a]pyrazin-8-amine core being a critical sequence. A key starting material for building this core is this compound. This protocol outlines the amide coupling reaction between (3-Chloropyrazin-2-yl)methanamine HCl and N-Cbz-L-proline to form (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate, a direct precursor to the cyclized imidazopyrazine intermediate.

Reaction Scheme

The central reaction involves the coupling of (3-Chloropyrazin-2-yl)methanamine with a protected amino acid, N-Cbz-L-proline, to form an amide bond. This reaction is a foundational step in constructing the pyrrolidine moiety of Acalabrutinib.

Caption: Amide coupling reaction schematic.

Quantitative Data Summary

The following table summarizes the stoichiometry for the synthesis of (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate as described in the patent literature.

| Reactant/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| (3-Chloropyrazin-2-yl)methanamine HCl | C₅H₇Cl₂N₃ | 180.04 | 1.0 |

| N-Cbz-L-proline | C₁₃H₁₅NO₄ | 249.26 | 1.0 - 1.2 |

| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.0 - 1.5 |

| Triethylamine | C₆H₁₅N | 101.19 | 2.0 - 3.0 |

Experimental Protocol

This protocol is adapted from the process described in patent WO2021111465A1.[1]

Objective: To synthesize (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate.

Materials:

-

This compound

-

N-Cbz-L-proline (Z-Pro-OH)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Cbz-L-proline.

-

Solvent Addition: Dissolve the N-Cbz-L-proline in a suitable volume of anhydrous dichloromethane.

-

Reagent Addition: To the solution, add this compound, followed by HATU.

-

Base Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add triethylamine to the mixture. The addition of triethylamine is crucial to neutralize the hydrochloride salt and to facilitate the amide coupling.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate can be purified by column chromatography on silica gel if necessary.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of the target intermediate.

Caption: Experimental workflow for intermediate synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

HATU is a coupling reagent and should be handled with care.

-

Triethylamine is a corrosive and flammable liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This protocol provides a detailed method for the synthesis of a key Acalabrutinib intermediate, (S)-benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate, using this compound. Adherence to this protocol should enable researchers to successfully synthesize this compound, facilitating further steps in the total synthesis of Acalabrutinib. It is recommended to optimize reaction conditions and purification methods based on laboratory-specific requirements and analytical capabilities.

References

(3-Chloropyrazin-2-yl)methanamine hydrochloride as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyrazin-2-yl)methanamine hydrochloride is a versatile heterocyclic building block crucial in the field of organic synthesis, particularly for the construction of complex nitrogen-containing molecules. Its unique structure, featuring a reactive chloropyrazine core and a primary aminomethyl group, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and other valuable organic molecules. The primary focus is on its role in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor.

Physicochemical Properties

| Property | Value |

| CAS Number | 939412-86-9 |

| Molecular Formula | C₅H₇Cl₂N₃ |

| Molecular Weight | 180.03 g/mol |

| Appearance | Off-white to gray solid |

| Purity | ≥98% |

Applications in Organic Synthesis

This compound serves as a key starting material for the synthesis of various heterocyclic compounds. The primary amine handle allows for standard amide bond formation, alkylation, and reductive amination reactions. The chloro-substituent on the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, providing a site for further molecular elaboration.

A significant application of this building block is in the synthesis of Acalabrutinib, a potent BTK inhibitor for the treatment of various B-cell malignancies.[1][2] The synthesis involves the initial coupling of (3-chloropyrazin-2-yl)methanamine with a protected amino acid, followed by an intramolecular cyclization to form the core imidazo[1,5-a]pyrazine scaffold of Acalabrutinib.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block from 3-chloropyrazine-2-carbonitrile.[4]

Reaction Scheme:

Caption: Synthesis of the title building block.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity |

| 3-Chloropyrazine-2-carbonitrile | 38575-35-8 | 139.54 g/mol | 6.00 g (43.0 mmol) |

| Raney Nickel | 7440-02-0 | 58.69 g/mol | 4.00 g |

| Acetic Acid | 64-19-7 | 60.05 g/mol | 50 mL |

| Toluene | 108-88-3 | 92.14 g/mol | 80 mL |

| 1N Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | 15 mL |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 30 mL |

Procedure:

-

To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), add Raney Nickel (4.00 g).

-

Stir the reaction mixture at room temperature under a hydrogen balloon for 1.5 days.

-

Upon completion, filter the reaction mixture and collect the filtrate.

-

Concentrate the filtrate under reduced pressure.

-

Add toluene (40 mL) to the residue and evaporate under reduced pressure.

-

Add 1N HCl (15 mL) and subsequently toluene (40 mL), and evaporate to dryness after each addition.

-

Dissolve the resulting residue in tetrahydrofuran (30 mL) and filter to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Expected Yield: ~100% (8.75 g).[4] Product Appearance: Black solid.[4]

Protocol 2: Synthesis of (S)-Benzyl 2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate (Acalabrutinib Intermediate)

This protocol details the amide coupling of this compound with Cbz-protected L-proline, a key step in the synthesis of Acalabrutinib.[3]

Reaction Scheme:

Caption: Synthesis of an Acalabrutinib intermediate.

Materials:

| Reagent | CAS Number | Molecular Weight | Stoichiometry |

| This compound | 939412-86-9 | 180.03 g/mol | 1.0 eq |

| (S)-2-(Benzyloxycarbonylamino)-succinic acid (Z-Pro-OH) | 1152-61-0 | 249.27 g/mol | 1.0 eq |

| HATU | 148893-10-1 | 380.23 g/mol | 1.1 eq |

| Triethylamine | 121-44-8 | 101.19 g/mol | 3.0 eq |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Solvent |

Procedure:

-

Suspend this compound and Z-Pro-OH in dichloromethane.

-

Add triethylamine to the suspension and stir until a clear solution is obtained.

-

Add HATU portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Protocol 3: Nucleophilic Aromatic Substitution (Model Reaction)

This protocol demonstrates the reactivity of the chloro-substituent on a similar pyrazine core via aminodehalogenation, a key reaction type for this class of building blocks.[5][6]

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 4. This compound | 939412-86-9 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols for the Analytical Characterization of (3-Chloropyrazin-2-yl)methanamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Chloropyrazin-2-yl)methanamine hydrochloride is a key pharmaceutical intermediate.[1][2] Its purity and identity are critical for the quality and safety of active pharmaceutical ingredients (APIs). This document provides detailed analytical methods for the comprehensive characterization of this compound, including protocols for identity, purity, and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₇Cl₂N₃ | [3][4] |

| Molecular Weight | 180.04 g/mol | [1][3] |

| CAS Number | 939412-86-9 | [3][4] |

| Appearance | Off-white to gray or white solid | [1] |

| Purity | ≥98.0% | [1] |

| Storage | Store in a dry, sealed place, potentially refrigerated. | [3][5] |

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity and assay of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of this compound and its related substances. The protocol is adapted from established methods for aminopyrazine derivatives.[6]

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: SHARC 1, 4.6 x 150 mm, 5 µm, 100 Å, or equivalent reversed-phase column like a C18, 4.6 x 250 mm, 5 µm.[6]

-

Mobile Phase: An isocratic mixture of acetonitrile and a buffer solution (e.g., 0.05 M ammonium formate with 0.5% formic acid). A typical starting ratio would be 98:2 Acetonitrile:Buffer.[6] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 30 °C.

-

UV Detection: 270 nm.[6]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Standard Preparation: Prepare a reference standard of known purity at the same concentration as the sample.

Data Presentation: HPLC Purity Analysis

Table 2: Representative HPLC Purity Data

| Sample ID | Retention Time (min) | Peak Area | Area % | Identity |

| Reference Std | 4.2 | 1,250,000 | 99.8 | (3-Chloropyrazin-2-yl)methanamine |

| Sample A | 4.2 | 1,235,000 | 99.1 | (3-Chloropyrazin-2-yl)methanamine |

| Sample A | 2.8 | 5,000 | 0.4 | Impurity 1 |

| Sample A | 5.1 | 6,200 | 0.5 | Impurity 2 |

Workflow for HPLC Analysis

Caption: Workflow for HPLC Purity and Assay Determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities. The following protocol is a general guideline and may require optimization.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., quadrupole).

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 5 minutes.

-

Ramp: 10 °C/min to 290 °C.

-

Final hold: 290 °C for 20 minutes.

-

-

Injector: Splitless mode at 250 °C.

-

Injection Volume: 1 µL.

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 200 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 30-350 amu.

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Data Presentation: GC-MS Impurity Profiling

Table 3: Potential Impurities Detectable by GC-MS

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

| 8.5 | 114, 87, 52 | Chloropyrazine |